1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

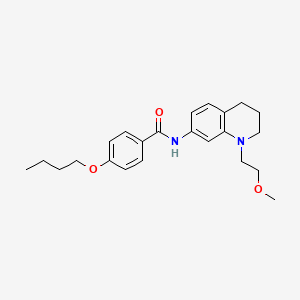

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a derivative of benzazepines . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, have been known since the beginning of the last century .

Synthesis Analysis

An effective approach to the synthesis of this compound has been developed based on N-acyl-N-ethylaniline . This compound was obtained from N-ethylaniline with a yield of 62%, which was subjected to intramolecular alkylation at the ortho position of the aromatic ring under the conditions of the Friedel-Crafts reaction .Molecular Structure Analysis

The molecular formula of this compound is C12H15NO . The structure of benzazepines can be divided into three types of isomeric structures: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The synthesis of this compound involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Bridged-ring Nitrogen Compounds : The compound 2, 3, 4, 5-Tetrahydro-1, 4-dimethyl-5-oxo-1-benzazepine, related to 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, was synthesized through methylation of 2, 3, 4, 5-tetrahydro-5-oxo-1H-1-benzazepine, demonstrating the compound's utility in chemical synthesis (Lennon & Proctor, 1979).

Synthesis of Analogues for Pharmacological Research : In pharmacological research, derivatives of this compound have been synthesized to explore their potential as dopamine analogues, showcasing its relevance in neurochemical studies (Gentles et al., 1991).

Pharmacological Applications

Hypotensive Activities : Some derivatives of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibit hypotensive activity, indicating their potential use in treating high blood pressure (Tenbrink et al., 1981).

Anticonvulsant Properties : Certain 1,3,4,5-tetrahydro-6-alkoxy-2H-1-benzazepin-2-one derivatives have shown promising anticonvulsant activities, suggesting their potential use in treating epilepsy and related disorders (Han et al., 2013).

Chemical Synthesis and Characterization

Chiral Resolution : The compound has been synthesized and its chiral resolution studied, demonstrating its importance in stereochemical investigations (Wang Li, 2011).

X-Ray Diffraction Data : For certain derivatives, X-ray diffraction data have been analyzed, aiding in understanding their crystalline structure and properties (Macías et al., 2011).

Mecanismo De Acción

While the specific mechanism of action for 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not mentioned in the sources, benzazepine derivatives are known to exhibit a broad spectrum of pharmacological activity . They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Propiedades

IUPAC Name |

1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12(13)14/h3-4,6,8H,2,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDSBKHGQYOLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2639962.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639967.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)